physicochemical properties of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid
physicochemical properties of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid
Foreword: A Molecule of Interest in Modern Drug Discovery
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often yields compounds of significant interest. 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is one such molecule, integrating the biologically relevant benzoxazole moiety with the versatile piperidine-4-carboxylic acid framework. This guide provides a comprehensive exploration of its core physicochemical properties, offering not just data, but the underlying scientific rationale and field-proven experimental methodologies essential for its evaluation in a drug discovery context. The protocols and insights presented herein are designed to empower researchers to understand, anticipate, and modulate the behavior of this compound, facilitating its journey from a chemical entity to a potential therapeutic agent.
Molecular Identity and Structural Characteristics
Accurate identification is the cornerstone of all subsequent chemical and biological investigation. The fundamental structural and identifying information for 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | [1] |
| CAS Number | 181811-46-1 | [1] |
| PubChem CID | 2302258 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |
| Molecular Weight | 246.27 g/mol | [1] |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2 | [2] |
| InChI Key | OWLMBHUAWNJFSB-UHFFFAOYSA-N | [2] |
Figure 1: 2D Structure of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid.
Predicted Physicochemical Profile: An In Silico First Look
In modern drug discovery, computational tools provide a rapid, cost-effective means to predict key molecular properties, enabling the early prioritization of candidates before significant resource investment.[3][] These predictions are derived from the molecule's structure and offer valuable insights into its potential drug-like qualities.[5][6]
| Predicted Property | Value | Significance in Drug Development |
| XlogP | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2] |
| Monoisotopic Mass | 246.10044 Da | Precise mass used for high-resolution mass spectrometry identification.[2] |
| Polar Surface Area | 58.7 Ų | Suggests good potential for oral bioavailability based on typical screening parameters. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Note: These values are computationally predicted and require experimental verification.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its overall bioavailability.[7] A compound must be in solution to be absorbed.[8] We present the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility, which, despite being lower throughput, provides the most reliable and relevant data for late-stage discovery and pre-formulation.[7][9]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
Causality: This method is chosen to measure the true equilibrium solubility of the compound, representing the maximum concentration achievable in a given medium under stable conditions. This is distinct from kinetic solubility, which is often measured in early screening but can overestimate the stable concentration.[10][11]
-
Preparation of Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid to a known volume of the PBS solution in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure that equilibrium between the solid and dissolved states is reached.[11]
-
Phase Separation: Allow the suspension to stand, then clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the solid pellet.
-
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard calibration curve.[9]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the test medium.
Workflow Diagram: Shake-Flask Solubility Determination
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa value dictates the extent of a molecule's ionization at a given pH. This property is paramount as it influences solubility, lipophilicity, membrane permeability, and receptor binding affinity.[12][13] For 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid, we expect at least two pKa values: one for the acidic carboxylic acid group and one for the basic piperidine nitrogen. Potentiometric titration is a highly precise and reliable method for determining these values.[14][15]
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality: This electro-analytical technique directly measures the change in pH of a solution upon the addition of a titrant. The inflection point on the resulting titration curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which is the definition of pKa.[12][15][16]
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically purified water. If solubility is limited, a co-solvent like methanol may be used, but the pKa value must then be corrected to a wholly aqueous environment using methods like the Yasuda-Shedlovsky extrapolation.[14] Ensure the sample concentration is sufficient for detection (e.g., >0.1 mM).[14][16]
-
Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[16] Titrate the solution with a standardized volumetric solution of strong acid (e.g., 0.1 M HCl) to fully protonate all species.
-
Reverse Titration: Subsequently, titrate the acidified solution with a standardized volumetric solution of strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points in the buffer regions of the resulting sigmoid curve.[15] Advanced analysis may involve plotting the first or second derivative to pinpoint the inflection points more accurately.[17]
Workflow Diagram: Potentiometric pKa Determination
Lipophilicity (LogP/LogD): A Measure of Membrane Affinity
Lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase, fundamentally influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. The shake-flask method using n-octanol and water is the benchmark for this determination.[18][19][20]
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
Causality: This method directly measures the partitioning of the analyte between two immiscible phases after equilibrium has been established, providing a direct and accurate measure of lipophilicity.[18] Measuring at pH 7.4 (LogD) is more physiologically relevant for an ionizable compound than measuring the LogP of the neutral form alone.[20][21]
-
Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[20]
-
Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (e.g., n-octanol).
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase. The volume ratio can be adjusted based on the expected LogD.
-
Equilibration: Cap the vial and shake vigorously for a sufficient period (e.g., 1-4 hours) to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a precise aliquot from each phase. It is critical to avoid cross-contamination during this step.[18]
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Workflow Diagram: Shake-Flask LogD Determination
Spectroscopic Characterization Profile
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity, structure, and purity.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.[22]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretch[22][23][24] |
| Aromatic C-H | 3100 - 3000 | Stretch[22] |
| Aliphatic C-H (Piperidine) | 3000 - 2850 | Stretch[22] |
| Carboxylic Acid C=O | 1730 - 1700 (strong) | Stretch[23][25] |
| Benzoxazole C=N / C=C | 1650 - 1450 | Ring Stretches |
| Carboxylic Acid C-O | 1320 - 1210 | Stretch[24] |
| Carboxylic Acid O-H | 960 - 900 (broad) | Out-of-plane bend (wag)[24] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted Chemical Shifts, δ in ppm):
| Proton Type | Predicted Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~12.0 | Broad singlet[23] |
| Benzoxazole (Ar-H) | 7.0 - 7.8 | Multiplets |
| Piperidine (Axial/Equatorial Hα to N) | 3.5 - 4.5 | Multiplets |
| Piperidine (-CH-COOH) | 2.5 - 3.0 | Multiplet |
| Piperidine (Other ring CH₂) | 1.8 - 2.4 | Multiplets |
¹³C NMR (Predicted Chemical Shifts, δ in ppm):
| Carbon Type | Predicted Shift (ppm) |
| Carboxylic Acid (-C =O) | 170 - 185[23] |
| Benzoxazole (Ar-C) | 110 - 160 |
| Piperidine (Cα to N) | 45 - 55 |
| Piperidine (-C H-COOH) | 40 - 50 |
| Piperidine (Other ring C) | 25 - 35 |
Mass Spectrometry (MS)
MS provides the exact mass of the molecule and insights into its structure through fragmentation analysis. Using electrospray ionization (ESI), the following primary ions are expected.
| Ion Mode | Adduct | Predicted m/z |
| Positive (ESI+) | [M+H]⁺ | 247.1077[2] |
| Negative (ESI-) | [M-H]⁻ | 245.0932[2] |
Predicted Fragmentation: Key fragmentation pathways would likely involve the neutral loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety, followed by characteristic cleavages of the piperidine or benzoxazole rings.[26]
Synthetic Pathway Overview
A plausible and efficient synthesis can be conceptualized based on established organic chemistry principles. A likely approach involves the nucleophilic aromatic substitution of a leaving group on the benzoxazole ring by the piperidine nitrogen.
Conclusion
The —its solubility, pKa, and lipophilicity—define its potential as a drug candidate. The computational predictions suggest a favorable starting point, while the detailed experimental protocols provided in this guide offer a robust framework for empirical validation. A thorough understanding and accurate measurement of these core parameters are not merely academic exercises; they are critical, decision-driving data points in the complex, resource-intensive process of drug development. This guide serves as a foundational resource for scientists aiming to unlock the full therapeutic potential of this promising molecular scaffold.
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